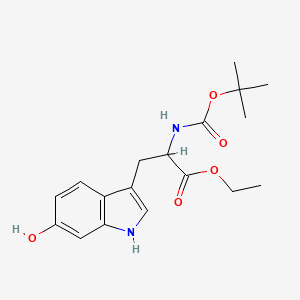
Ethyl 2-(Boc-amino)-3-(6-hydroxy-3-indolyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(Boc-amino)-3-(6-hydroxy-3-indolyl)propanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The compound features a Boc-protected amino group, a hydroxyindole moiety, and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(Boc-amino)-3-(6-hydroxy-3-indolyl)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Coupling Reaction: The protected amino acid is then coupled with the indole derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and process intensification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(Boc-amino)-3-(6-hydroxy-3-indolyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the indole ring can be oxidized to form a ketone or quinone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid (TFA), followed by substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketone or quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino or ester derivatives.
Scientific Research Applications
Ethyl 2-(Boc-amino)-3-(6-hydroxy-3-indolyl)propanoate has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(Boc-amino)-3-(6-hydroxy-3-indolyl)propanoate depends on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and signaling pathways. The Boc-protected amino group can be deprotected to reveal the free amine, which can then interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(Boc-amino)-3-(5-hydroxy-3-indolyl)propanoate: Similar structure with a hydroxy group at a different position on the indole ring.
Ethyl 2-(Boc-amino)-3-(6-methoxy-3-indolyl)propanoate: Similar structure with a methoxy group instead of a hydroxy group.
Ethyl 2-(Boc-amino)-3-(6-chloro-3-indolyl)propanoate: Similar structure with a chloro group instead of a hydroxy group.
Uniqueness
Ethyl 2-(Boc-amino)-3-(6-hydroxy-3-indolyl)propanoate is unique due to the presence of the hydroxy group on the indole ring, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and specificity.
Properties
Molecular Formula |
C18H24N2O5 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
ethyl 3-(6-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C18H24N2O5/c1-5-24-16(22)15(20-17(23)25-18(2,3)4)8-11-10-19-14-9-12(21)6-7-13(11)14/h6-7,9-10,15,19,21H,5,8H2,1-4H3,(H,20,23) |
InChI Key |
UIDMIFKZZIWJKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=CC(=C2)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















